molecular formula C6H10NaO7 B1143523 Sodium glucuronate CAS No. 14984-34-0

Sodium glucuronate

Cat. No.: B1143523
CAS No.: 14984-34-0
M. Wt: 217.13 g/mol
InChI Key: QKHMTHNLNZGTSP-JSCKKFHOSA-N
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Description

Sodium glucuronate is a sodium salt of glucuronic acid, a carboxylic acid derived from glucose. It is a white, water-soluble compound with the chemical formula C6H9NaO7. This compound is known for its role in the detoxification processes in the body, where it helps in the conjugation and subsequent elimination of various toxins and drugs.

Scientific Research Applications

Sodium glucuronate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Sodium glucuronate, also known as Sodium D-glucuronate , is a derivative of glucuronic acid. It primarily targets the process of glucuronidation , a biochemical reaction that links glucuronic acid to various substances to enhance their water solubility and facilitate their transport .

Mode of Action

The mode of action of this compound involves a chemical reaction where gluconic acid is neutralized with sodium hydroxide (NaOH) . This reaction results in the formation of Sodium Gluconate, where the sodium ions (Na+) replace the hydrogen ions (H+) in gluconic acid .

Biochemical Pathways

This compound is involved in the glucuronidation process . This process is a part of phase II drug metabolism, where substances are made more water-soluble to be excreted from the body . Glucuronidation involves the addition of glucuronic acid to substances, which increases their solubility and allows for their elimination from the body .

Pharmacokinetics

It is known that glucuronidation, the process it is involved in, plays a significant role in the metabolism and elimination of many drugs . The resulting glucuronide conjugates are typically excreted via the kidneys or bile .

Result of Action

The primary result of this compound’s action is the formation of glucuronides . These are compounds that have been linked to glucuronic acid, making them more water-soluble . This increased solubility allows for the efficient transport and elimination of these compounds from the body . This process is often used to rid the body of toxins or to aid in the delivery of drugs or hormones .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the ionization state of the compound, potentially impacting its solubility and transport . Additionally, the presence of other substances in the body can influence the efficiency of glucuronidation . For example, certain drugs can inhibit or induce the enzymes involved in glucuronidation, thereby affecting the rate at which glucuronides are formed .

Safety and Hazards

When handling Sodium glucuronate, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing . In the event of a fire, use water to cool nearby containers and structures . As with most organic solids, combustion is possible at elevated temperatures .

Future Directions

D-glucuronic acid, from which Sodium glucuronate is derived, has been widely used in medicine, cosmetics, food, and other fields . The production of D-glucuronic acid by biocatalysis has become a promising alternative method because of its high efficiency and environmental friendliness . Future research could focus on improving the efficiency of this biocatalysis process and exploring new applications for this compound .

Biochemical Analysis

Biochemical Properties

Sodium glucuronate plays a significant role in biochemical reactions. It is involved in the process of glucuronidation, where glucuronic acid is linked to a molecule to allow for more efficient transport due to its highly water-soluble nature . This process is crucial for the body to rid itself of toxins or to aid in the delivery of drugs or hormones .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by interacting with endogenous and exogenous toxic substances such as phenol and hydroxyl and amino and alcohol groups in the liver to produce uronic acid substances . This interaction increases the water solubility of these substances, promoting their excretion through renal urine or sweat .

Molecular Mechanism

This compound exerts its effects at the molecular level through a series of binding interactions with biomolecules. The primary oxidation of this compound occurs with UDP-α-D-glucose (UDPG), not with the free sugar . This process involves the transformation of UDP-glucose into UDP-xylose, which is an important sugar donor required for the synthesis of plant cell wall polysaccharides .

Metabolic Pathways

This compound is involved in the uronic acid pathway of glucose conversion to glucuronate . This process begins with the conversion of glucose-6-phosphate to glucose-1-phosphate by phosphoglucomutase, and then activated to UDP-glucose by UDP-glucose pyrophosphorylase. UDP-glucose is then oxidized to UDP-glucuronate by the NAD±requiring enzyme, UDP-glucose dehydrogenase .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium glucuronate can be synthesized through the oxidation of glucose. The primary method involves the oxidation of the primary alcohol group of glucose to a carboxyl group, resulting in glucuronic acid. This acid is then neutralized with sodium hydroxide to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of glucose using specific microorganisms such as Aspergillus niger or Pseudomonas species. The fermentation process produces glucuronic acid, which is subsequently neutralized with sodium hydroxide to yield this compound . This method is favored due to its efficiency and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions: Sodium glucuronate undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce glucaric acid.

    Reduction: this compound can be reduced to form glucuronic acid.

    Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as nitric acid.

    Reduction: Reducing agents like sodium borohydride are commonly used.

    Substitution: Various metal salts can be used to replace the sodium ion.

Major Products Formed:

    Oxidation: Glucaric acid.

    Reduction: Glucuronic acid.

    Substitution: Metal glucuronates.

Comparison with Similar Compounds

    Sodium gluconate: Another sodium salt derived from gluconic acid, known for its chelating properties.

    Glucuronic acid: The parent compound of sodium glucuronate, involved in similar detoxification processes.

    Glucaric acid: An oxidized form of glucuronic acid with applications in biodegradable polymers.

Uniqueness: this compound is unique due to its specific role in the detoxification processes in the liver, where it helps in the conjugation and elimination of various toxins and drugs. Its ability to enhance the solubility and excretion of substances makes it particularly valuable in medical and pharmaceutical applications .

Properties

{ "Design of the Synthesis Pathway": "Sodium glucuronate can be synthesized by the reaction of glucuronic acid with sodium hydroxide.", "Starting Materials": [ "Glucuronic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve glucuronic acid in water", "Add sodium hydroxide to the solution", "Heat the mixture to 80-90°C for 2-3 hours", "Cool the mixture and filter the precipitated sodium glucuronate", "Wash the precipitate with water and dry it in a vacuum oven" ] }

CAS No.

14984-34-0

Molecular Formula

C6H10NaO7

Molecular Weight

217.13 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate

InChI

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/t2-,3+,4-,5-;/m0./s1

InChI Key

QKHMTHNLNZGTSP-JSCKKFHOSA-N

Isomeric SMILES

C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O.[Na]

SMILES

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+]

Canonical SMILES

C(=O)C(C(C(C(C(=O)O)O)O)O)O.[Na]

physical_description

Monohydrate: White solid;  [Alfa Aesar MSDS]

Origin of Product

United States

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